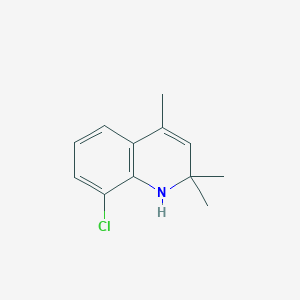
8-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is significant due to its versatile applications in various fields, including industrial and synthetic organic chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including 8-chloro-1,2-dihydro-2,2,4-trimethylquinoline, can be achieved through several methods. Classical synthesis protocols such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods are commonly used . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Industrial production methods typically focus on optimizing yield and minimizing environmental impact.
Chemical Reactions Analysis
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, it can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various drugs and bioactive molecules . In biology and medicine, it has been studied for its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties . In industry, it is used as an antioxidant in rubber and latex products .
Mechanism of Action
The mechanism of action of quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. It can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as its role in drug development or industrial applications.
Comparison with Similar Compounds
Quinoline, 8-chloro-1,2-dihydro-2,2,4-trimethyl- can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-chloroquinoline-3-carbaldehyde . These compounds share similar structural features but differ in their specific functional groups and resulting properties. For example, 4-hydroxy-2-quinolones are known for their pharmaceutical applications, while 2-chloroquinoline-3-carbaldehyde is used in various synthetic reactions .
Properties
CAS No. |
7087-80-1 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
8-chloro-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-7,14H,1-3H3 |
InChI Key |
OMWKZDJMMWLMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















